molecular formula C13H9F2N3OS B057252 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole CAS No. 92693-03-3

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Cat. No. B057252
CAS RN: 92693-03-3
M. Wt: 293.29 g/mol
InChI Key: VJAIXDQDRKEAAZ-UHFFFAOYSA-N
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Description

2-[Difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole is a compound that belongs to a broader class of chemicals known for their various biological activities. These compounds include pyrimidinyl benzoxazoles, benzothiazoles, and benzimidazoles, which have been synthesized and studied for their antimicrobial and cytotoxic activities (Seenaiah et al., 2014).

Synthesis Analysis

The synthesis of these compounds often involves the condensation of diamines or amino(thio)phenols with various reagents. For example, a method for synthesizing 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been developed, showing good to excellent yields (Lin et al., 2023). Moreover, a novel one-pot synthesis strategy for 3-difluoromethyl benzoxazole-2-thiones has been reported, highlighting a versatile, robust, and scalable approach (Li et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds often features complex ring systems and functional groups that contribute to their biological activity. The synthesis and structural elucidation of these molecules, including their X-ray analysis, confirm the presence of these intricate structures (Kalcheva et al., 1993).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including condensations, cyclizations, and substitutions, which are crucial for their synthesis and modification. For instance, the reactions with ambident N,O- and N,S-nucleophiles have been explored for the synthesis of dihydrothiazole derivatives, demonstrating the reactivity and versatility of these molecules (Rogoza et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are important for the application and handling of these compounds. While specific studies on 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole are not detailed, related research on benzoxazole derivatives offers insights into these aspects, which are crucial for their practical applications and biological effectiveness.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in different chemical and biological contexts. Their reactivity with different nucleophiles and electrophiles, for instance, is essential for the synthesis of a wide range of derivatives with potential biological activities (Sedova & Shkurko, 1995).

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Pyrimidinyl benzoxazoles, including those with difluoro[(methyl-pyrimidinyl)-thio]methyl groups, have been synthesized and shown to possess potent antimicrobial properties. Particularly notable is their efficacy against Staphylococcus aureus and Penicillium chrysogenum (Seenaiah et al., 2014).

Synthesis and Applications in Medicinal Chemistry

  • The synthesis of derivatives of benzoxazole and their application in medicinal chemistry has been a topic of interest. For instance, the synthesis of benzoxazole derivatives as cyclooxygenase inhibitors has been explored (Paramashivappa et al., 2003).
  • Benzoxazole derivatives have been synthesized for potential use as fluorescent probes, sensitive to pH changes and metal cations, demonstrating their utility in biochemical and analytical applications (Tanaka et al., 2001).

Potential in Liquid Crystal and Fluorescent Material Synthesis

  • Benzoxazole derivatives have been used to create liquid crystal compounds and have shown interesting photoluminescence properties, making them candidates for use in optoelectronic devices (Weng et al., 2019).
  • The formation of highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives has been demonstrated, suggesting applications in the development of fluorescent nanomaterials (Ghodbane et al., 2012).

properties

CAS RN

92693-03-3

Product Name

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Molecular Formula

C13H9F2N3OS

Molecular Weight

293.29 g/mol

IUPAC Name

2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3

InChI Key

VJAIXDQDRKEAAZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

Canonical SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

synonyms

17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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